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molecular formula C15H13F2NO4 B568778 Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 452092-31-8

Ethyl 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B568778
M. Wt: 309.269
InChI Key: RUIZYAGCNHBFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063221B2

Procedure details

A solution of ethyl 8-(benzyloxy)-1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (3.00 g, 7.51 mmol) in THF (60 mL)-EtOH (10 mL) was hydrogenated under atmospheric pressure over 10% Pd/C (300 mg) at room temperature for 2 h. The catalyst was removed by filtration over Celite and the filtrate was concentrated in vacuo. The crude product washed with Hexane and dried to yield ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate (1.10 g, 47%) as a colorless solid.
Name
ethyl 8-(benzyloxy)-1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10]([F:29])=[C:11]([F:28])[CH:12]=[C:13]2[C:18]=1[N:17]([CH:19]1[CH2:21][CH2:20]1)[CH:16]=[C:15]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[C:14]2=[O:27])C1C=CC=CC=1.CCO>C1COCC1.[Pd]>[CH:19]1([N:17]2[C:18]3[C:13](=[CH:12][C:11]([F:28])=[C:10]([F:29])[C:9]=3[OH:8])[C:14](=[O:27])[C:15]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[CH:16]2)[CH2:20][CH2:21]1

Inputs

Step One
Name
ethyl 8-(benzyloxy)-1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C=C2C(C(=CN(C12)C1CC1)C(=O)OCC)=O)F)F
Name
Quantity
10 mL
Type
reactant
Smiles
CCO
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration over Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
WASH
Type
WASH
Details
The crude product washed with Hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)O)F)F)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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